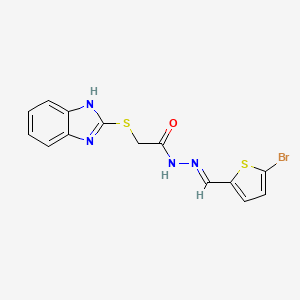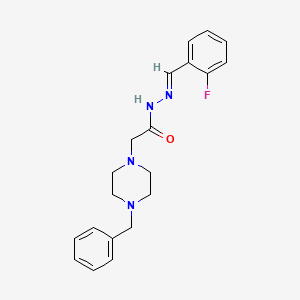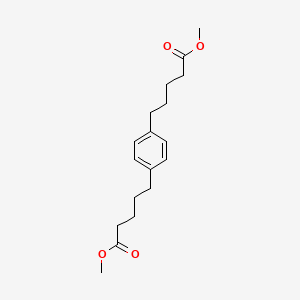
1,4-Benzenedipentanoic acid, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenedipentanoic acid, dimethyl ester is an organic compound with the molecular formula C10H10O4. It is also known by other names such as dimethyl terephthalate and dimethyl 1,4-benzenedicarboxylate . This compound is a diester of terephthalic acid and is widely used in the production of polyesters, particularly polyethylene terephthalate (PET), which is commonly used in plastic bottles and textile fibers .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedipentanoic acid, dimethyl ester can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out through a continuous process. Terephthalic acid and methanol are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting dimethyl terephthalate is then purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
1,4-Benzenedipentanoic acid, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield terephthalic acid and methanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Polymerization: It can undergo polymerization reactions to form polyesters such as polyethylene terephthalate (PET).
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.
Polymerization: Involves catalysts such as antimony trioxide or titanium alkoxides under high temperature and pressure.
Major Products
Hydrolysis: Terephthalic acid and methanol.
Transesterification: Various esters depending on the alcohol used.
Polymerization: Polyethylene terephthalate (PET) and other polyesters.
科学研究应用
1,4-Benzenedipentanoic acid, dimethyl ester has numerous applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various polyesters and other organic compounds.
Biology: Employed in the study of polymer degradation and recycling processes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
作用机制
The mechanism of action of 1,4-benzenedipentanoic acid, dimethyl ester primarily involves its role as a monomer in polymerization reactions. The ester groups undergo transesterification or direct esterification with diols to form long-chain polyesters. These reactions are typically catalyzed by metal catalysts such as antimony trioxide or titanium alkoxides .
相似化合物的比较
Similar Compounds
Dimethyl phthalate: Another diester of phthalic acid, used as a plasticizer.
Dimethyl isophthalate: An isomer of dimethyl terephthalate, used in the production of polyesters.
Dimethyl adipate: A diester of adipic acid, used as a plasticizer and solvent.
Uniqueness
1,4-Benzenedipentanoic acid, dimethyl ester is unique due to its specific structure, which allows it to form highly crystalline and durable polyesters such as PET. This property makes it particularly valuable in applications requiring strong and stable materials, such as beverage bottles and synthetic fibers .
属性
CAS 编号 |
23422-25-5 |
|---|---|
分子式 |
C18H26O4 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
methyl 5-[4-(5-methoxy-5-oxopentyl)phenyl]pentanoate |
InChI |
InChI=1S/C18H26O4/c1-21-17(19)9-5-3-7-15-11-13-16(14-12-15)8-4-6-10-18(20)22-2/h11-14H,3-10H2,1-2H3 |
InChI 键 |
DLBNBPPCMGPNNJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCCCC1=CC=C(C=C1)CCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


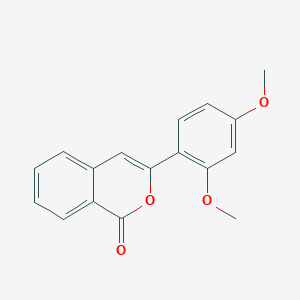
![(3Z)-1-benzyl-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11968862.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11968873.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)
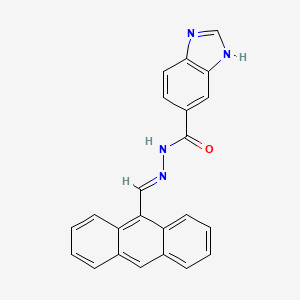
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)
![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)

![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
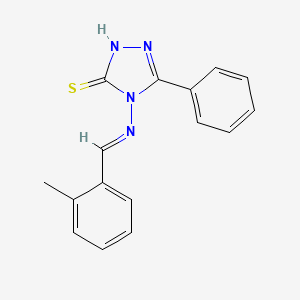
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)
